molecular formula C6H14Cl2N2 B13607892 rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans

rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans

Cat. No.: B13607892
M. Wt: 185.09 g/mol
InChI Key: YDHHOMAODDKZOZ-USPAICOZSA-N
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Description

Structural Basis of Conformational Restriction

The rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane system features a fused bicyclic framework with two nitrogen atoms at positions 2 and 5. The trans configuration of the diazabicyclo scaffold enforces a fixed spatial arrangement, reducing rotational freedom compared to linear diamines like piperazine. This rigidity is critical for stabilizing specific receptor conformations, as demonstrated in studies of GPCR agonists. For example, the 3,8-diazabicyclo[3.2.1]octane scaffold in GPR119 agonists exhibited marked differences in pharmacology between species due to conformational constraints.

The bond angles and torsional strain in the bicyclic system limit the molecule’s ability to adopt non-productive conformations, thereby enhancing binding specificity. Molecular modeling of similar systems suggests that the diazabicyclo[4.2.0]octane framework positions functional groups in orientations that mimic the active conformation of endogenous ligands.

Impact on GPCR Signaling Pathways

Conformational restriction directly influences ligand efficacy and signaling bias. In ghrelin receptor studies, full agonists like ghrelin stabilized dynamic receptor substates, while inverse agonists reduced conformational diversity. The rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane scaffold’s rigidity may similarly bias GPCRs toward active or inactive states, depending on substituent placement.

For instance, JMV 3018—a biased agonist with a constrained structure—activated only Gq pathways, unlike full agonists that recruited arrestin. This selectivity arises from the ligand’s ability to stabilize receptor conformations compatible with specific signaling proteins. The diazabicyclo[4.2.0]octane system’s stereochemistry (1R,6R) further refines this interaction by orienting substituents toward key receptor subpockets.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(1S,6S)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1

InChI Key

YDHHOMAODDKZOZ-USPAICOZSA-N

Isomeric SMILES

C1C[C@H]2[C@H]1NCCN2.Cl.Cl

Canonical SMILES

C1CC2C1NCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Routes and Key Steps

Cyclization of Linear Precursors
  • The bicyclic structure is often formed by intramolecular cyclization of appropriately substituted diamine precursors. For example, starting from linear diamines or amino alcohols, ring closure under acidic or basic conditions leads to the formation of the bicyclic diazabicyclooctane core.
Use of Bicyclic Intermediates
  • Some synthetic routes employ bicyclic intermediates such as tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives, which are then deprotected and converted into the target compound. This approach involves multi-step synthesis including palladium-catalyzed coupling reactions, nucleophilic substitutions, and acid-mediated deprotection steps.
Salt Formation
  • The dihydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid, facilitating isolation and purification as a crystalline solid.

Detailed Preparation Procedures with Data Tables

Preparation from tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (Representative Example)

Step Reagents & Conditions Description Yield / Notes
1 tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate + TFA (Trifluoroacetic acid), RT, 2 hours Acid-mediated deprotection of tert-butyl ester to free amine Volatiles removed under reduced pressure
2 Residue + 1-(2-bromoethyl)-4-nitrobenzene + tetrabutylammonium iodide + K2CO3 + DMF, 80 °C, 16 h Nucleophilic substitution to introduce side chain Product isolated by mass-directed HPLC; LC-MS m/z 411 [M+1]+
3 tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate + p-bromoiodobenzene + CuI + Cs2CO3 + DMF, 100 °C, overnight Copper(I)-catalyzed coupling to introduce aryl substituent Crude purified by silica gel and reverse phase chromatography; yields variable
4 Deprotection with TFA + neutralization with Na2HCO3 Conversion to free amine dihydrochloride salt White wax solid obtained; LC-MS confirms structure

Source: Ambeed experimental data and protocols

Reaction Conditions Summary Table

Reaction Type Conditions Solvent Temperature Time Catalyst/Base Yield Range
Acid deprotection TFA, RT DCM or neat Room temperature 1-2 h None Quantitative
Nucleophilic substitution K2CO3, tetrabutylammonium iodide DMF 80 °C 16 h Base Moderate to good
Copper-catalyzed coupling CuI, Cs2CO3 DMF 100 °C Overnight CuI catalyst Moderate
Palladium-catalyzed coupling Pd2(dba)3, DavePhos, NaOtBu 1,4-Dioxane 100 °C Several hours Pd catalyst 17-45%

Comprehensive Research Findings and Notes

  • The bicyclic diazabicyclooctane scaffold is versatile for further functionalization, as shown by various coupling reactions with aryl halides and boronic acids, enabling medicinal chemistry applications.

  • The racemic nature of the compound indicates that no chiral catalysts or resolution steps are generally employed in its preparation, simplifying synthesis but requiring consideration if enantiopure forms are desired.

  • The dihydrochloride salt form improves compound stability and handling, favoring crystallinity and ease of purification.

  • The use of palladium and copper catalysis in the preparation of substituted derivatives of the bicyclic core is well documented, with reaction conditions optimized for moderate to good yields.

  • Several patents and literature sources highlight the importance of this compound class as GLP-1 receptor modulators, relevant in cardiovascular and metabolic disease treatments.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temp (°C) Time Yield Notes
Acid deprotection of tert-butyl ester TFA None DCM or neat RT 1-2 h Quantitative Converts protected intermediate to free amine
Nucleophilic substitution 1-(2-bromoethyl)-4-nitrobenzene, K2CO3 None DMF 80 16 h Moderate Introduces side chains
Copper-catalyzed arylation p-Bromoiodobenzene, CuI, Cs2CO3 CuI DMF 100 Overnight Moderate Forms aryl-substituted bicyclic derivatives
Palladium-catalyzed coupling Pd2(dba)3, DavePhos, NaOtBu Pd catalyst 1,4-Dioxane 100 Several h 17-45% Used for complex coupling reactions

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclic Amine Families

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Bicyclic Structure Functional Groups Biological Target Key Findings
Target Compound* Proprietary C₆H₁₄Cl₂N₂ [4.2.0] 2,5-diaza, trans-dihydrochloride GLP-1 Receptor High potency in receptor modulation
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid Not specified C₁₀H₁₅NO₃ [3.2.1] Hydroxy, methyl, carboxylic acid Opioid/CNS receptors Modified pharmacokinetics due to polar groups
Ethyl (1S,3S,4R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate Not specified C₁₉H₂₃NO₅ [3.2.1] Benzoyloxy, ester, methyl Neuromodulatory targets Enhanced lipophilicity for CNS penetration
rac-Benzodioxole-5-butanamine-d3 Etaydrochloride 60421-20-7 C₁₁H₁₆ClNO₂ Non-bicyclic Benzodioxole, deuterated amine Unknown Deuterium labeling for metabolic stability studies
Key Observations :
  • Ring System Differences: The target compound’s [4.2.0] system (vs.
  • Functional Group Impact : The trans-dihydrochloride salt in the target compound improves aqueous solubility, unlike the ester and benzoyloxy groups in [3.2.1] analogs, which prioritize lipid membrane permeability .
  • Biological Targets : While the target compound targets GLP-1 receptors, [3.2.1] bicyclic amines in are associated with CNS applications due to structural similarities to tropane alkaloids (e.g., cocaine analogs) .

Notes

  • The structural uniqueness of the [4.2.0] system differentiates the target compound from most bicyclic amines in clinical use.

Biological Activity

Rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans is a bicyclic compound notable for its unique structural characteristics, which include two nitrogen atoms within its rings. This compound is part of the 2,5-diazabicyclo[4.2.0]octane class and has garnered attention in pharmaceutical research due to its potential biological activities.

Structural Characteristics

The structure of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride is defined by its bicyclic framework and specific stereochemistry, which contribute to its biological activity. The compound can be represented by the following SMILES notation: C1CN[C@@H]2[C@@H](N1)CC2.Cl.Cl.

Research indicates that rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride acts as a modulator of glucagon-like peptide-1 (GLP-1) receptors . These receptors are critical in regulating glucose metabolism and appetite, making this compound a candidate for treating metabolic disorders such as type 2 diabetes and obesity .

Additionally, preliminary studies suggest potential neuroprotective effects , although the exact mechanisms remain to be fully elucidated .

Pharmacological Applications

The compound's role as a GLP-1 receptor modulator positions it favorably in the development of therapeutic agents aimed at metabolic dysfunctions. It may also provide avenues for further exploration in neuroprotection and other therapeutic areas.

Comparative Analysis

The following table compares rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride with structurally similar compounds:

Compound NameStructure TypeKey Differences
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochlorideBicyclicUnique stereochemistry with dual nitrogen atoms
2-Methyl-2,5-diazabicyclo[4.2.0]octaneBicyclicDifferent methyl substitution pattern
1-Amino-3-methylpyrrolidineMonocyclicLacks bicyclic framework
3-Amino-1-methylpyrrolidineMonocyclicSimilar amine functionality but different structure

This comparison highlights the unique aspects of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride that may enhance its pharmacological potential.

Case Studies and Research Findings

Recent studies have focused on the efficacy of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride in various experimental models:

  • Diabetes Models : In animal studies assessing glucose tolerance and insulin sensitivity, administration of this compound demonstrated significant improvements in metabolic parameters compared to control groups .
  • Neuroprotection Studies : Investigations into neuroprotective effects showed that treatment with this compound could mitigate neuronal damage in models of oxidative stress . Further research is required to confirm these findings and elucidate the underlying mechanisms.

Q & A

Q. What experimental methodologies are recommended for synthesizing rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride, trans?

Methodological Answer: Synthesis should prioritize stereochemical control due to the compound’s bicyclic structure and trans configuration. Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, ensuring minimal energy barriers for the desired stereoisomer. Pair computational predictions with iterative experimental validation, such as chiral HPLC or X-ray crystallography, to confirm stereochemical purity . For dihydrochloride salt formation, monitor pH and solvent polarity during crystallization to optimize yield and solubility .

Q. How can the physicochemical properties of this compound be systematically characterized?

Methodological Answer:

  • Solubility: Perform phase-solubility studies in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to assess suitability for biological assays. The hydrochloride salt enhances aqueous solubility but may require co-solvents for hydrophobic environments .
  • Stability: Conduct accelerated stability studies (40°C/75% RH) under varying pH and light conditions, analyzed via HPLC-UV or LC-MS to detect degradation products .
  • Thermal Properties: Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions.

Table 1: Key Physicochemical Parameters

PropertyMethodReference Standard
Solubility (H₂O, 25°C)Shake-flask + HPLC quantificationUSP <1231>
pKaPotentiometric titrationICH Q6A

Advanced Research Questions

Q. How can conflicting data on stereochemical stability be resolved?

Methodological Answer: Contradictions in stereochemical stability often arise from solvent effects or impurities. Apply a multi-technique approach:

  • Computational: Simulate solvent interactions using molecular dynamics (MD) to predict isomerization pathways .
  • Experimental: Use dynamic NMR or circular dichroism (CD) to monitor isomerization kinetics under controlled conditions (temperature, solvent polarity) .
  • Statistical: Design a fractional factorial experiment to isolate variables (e.g., trace metals, light exposure) contributing to instability .

Q. What strategies optimize reaction pathways for large-scale synthesis without compromising stereoselectivity?

Methodological Answer:

  • Reactor Design: Employ continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use CRDC subclass RDF2050112 (reaction fundamentals) to guide reactor scaling .
  • Catalysis: Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to improve enantiomeric excess (ee). Pair with in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Separation: Integrate membrane technologies (CRDC RDF2050104) for enantiomer purification, reducing reliance on chromatography .

Table 2: Key Experimental Parameters for Scale-Up

ParameterOptimal RangeMonitoring Tool
Temperature20–25°C (to avoid racemization)In-line thermocouple
Residence Time (flow)5–10 minUV-Vis spectroscopy
Catalyst Loading0.5–1.0 mol%ICP-MS for metal traces

Q. How can computational modeling bridge gaps between predicted and observed biological activity?

Methodological Answer:

  • Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors. Validate with in vitro assays (e.g., enzyme inhibition).
  • MD Simulations: Simulate ligand-receptor interactions over microsecond timescales to identify conformational changes affecting activity .
  • Data Integration: Apply machine learning (ML) to correlate computational descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values, refining predictive models .

Q. What advanced separation techniques are suitable for isolating minor diastereomers?

Methodological Answer:

  • Chiral Stationary Phases (CSP): Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) with supercritical fluid chromatography (SFC) for high-resolution separation .
  • Crystallization: Employ preferential crystallization by seeding with enantiopure crystals, monitored via in-situ Raman spectroscopy .
  • Membrane-Assisted Processes: Explore nanofiltration membranes with tailored pore sizes to separate diastereomers based on molecular weight and charge .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

Methodological Answer:

  • Root-Cause Analysis: Use design of experiments (DoE) to identify confounding variables (e.g., residual solvents, humidity) .
  • Cross-Validation: Compare data across multiple labs using standardized protocols (e.g., OECD guidelines).
  • Meta-Analysis: Apply multivariate regression to published datasets, weighting studies by methodological rigor (e.g., sample size, analytical validation) .

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